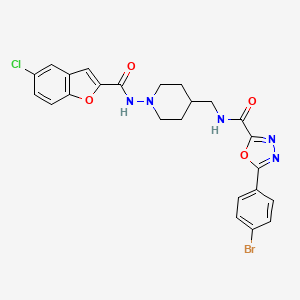
Atf4-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atf4-IN-2 is a compound known for its inhibitory effects on Activating Transcription Factor 4 (ATF4). ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor. It is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . This compound has shown potential in research related to neurodegenerative diseases .
Análisis De Reacciones Químicas
Atf4-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the specific reactions and products of this compound is not extensively documented in the available literature .
Aplicaciones Científicas De Investigación
Atf4-IN-2 has a wide range of scientific research applications. It is primarily used in studies related to neurodegenerative diseases, where it helps in understanding the role of ATF4 in cellular stress responses. Additionally, this compound is used in cancer research to explore its potential in targeting apoptosis-resistant cells. The compound’s ability to modulate ATF4 activity makes it valuable in studying various biological processes, including gene expression regulation and cellular adaptation to stress .
Mecanismo De Acción
The mechanism of action of Atf4-IN-2 involves inhibiting the activity of ATF4. ATF4 regulates gene expression to ensure cell survival during stressful conditions. By inhibiting ATF4, this compound can modulate the cellular response to stress, potentially leading to apoptosis in cancer cells or neuroprotection in neurodegenerative diseases. The molecular targets and pathways involved include the endoplasmic reticulum stress response and oxidative stress pathways .
Comparación Con Compuestos Similares
Atf4-IN-2 is unique in its specific inhibition of ATF4. Similar compounds include other ATF4 inhibitors and compounds targeting the CREB family of transcription factors. These compounds may share some structural similarities but differ in their specificity and efficacy. Examples of similar compounds include tomatidine, which disrupts ATF4-dependent signaling to induce ferroptosis, and other CREB inhibitors used in cancer and neurodegenerative disease research .
Propiedades
Fórmula molecular |
C24H21BrClN5O4 |
|---|---|
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-[[1-[(5-chloro-1-benzofuran-2-carbonyl)amino]piperidin-4-yl]methyl]-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C24H21BrClN5O4/c25-17-3-1-15(2-4-17)23-28-29-24(35-23)22(33)27-13-14-7-9-31(10-8-14)30-21(32)20-12-16-11-18(26)5-6-19(16)34-20/h1-6,11-12,14H,7-10,13H2,(H,27,33)(H,30,32) |
Clave InChI |
WWRGDZABEXNLFW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNC(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


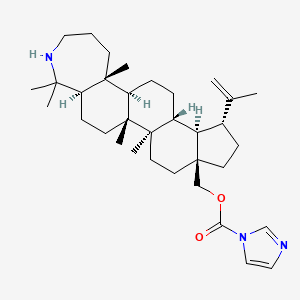
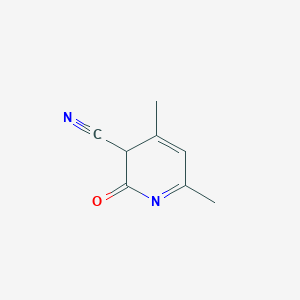
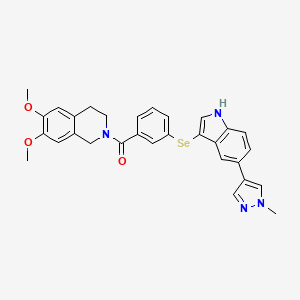
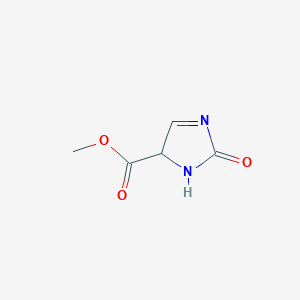
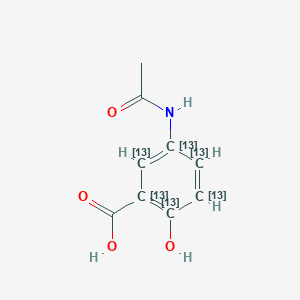
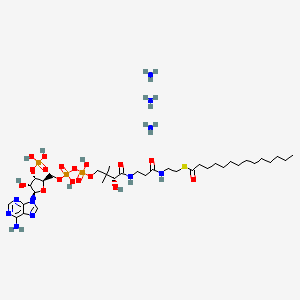
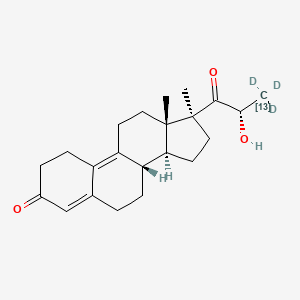
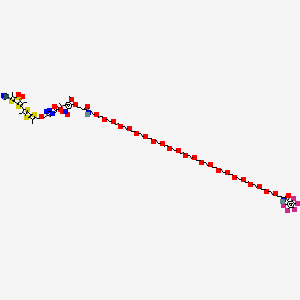
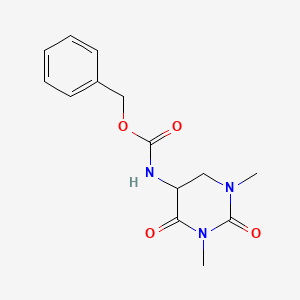

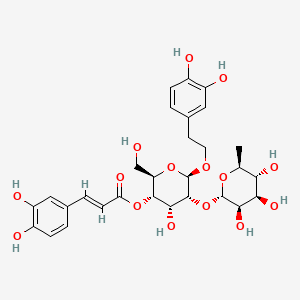
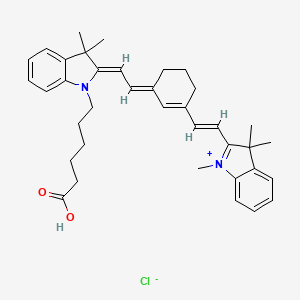
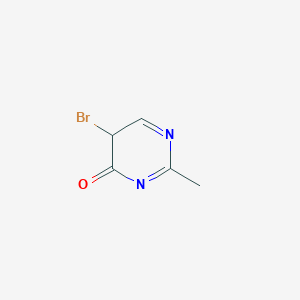
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12365474.png)
